molecular formula C13H10N2O B12988906 5-(3-(Hydroxymethyl)phenyl)nicotinonitrile CAS No. 328125-42-4

5-(3-(Hydroxymethyl)phenyl)nicotinonitrile

Cat. No.: B12988906
CAS No.: 328125-42-4
M. Wt: 210.23 g/mol
InChI Key: JYNZDYKMYCJSEQ-UHFFFAOYSA-N
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Description

5-(3-(Hydroxymethyl)phenyl)nicotinonitrile is an organic compound that features a nicotinonitrile core with a hydroxymethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Hydroxymethyl)phenyl)nicotinonitrile typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the nicotinonitrile core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Hydroxymethyl)phenyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-(Hydroxymethyl)phenyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, suggesting its potential in disrupting key cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Hydroxymethyl)phenyl)nicotinonitrile is unique due to the presence of both the hydroxymethyl group and the nicotinonitrile core, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

CAS No.

328125-42-4

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

5-[3-(hydroxymethyl)phenyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O/c14-6-11-5-13(8-15-7-11)12-3-1-2-10(4-12)9-16/h1-5,7-8,16H,9H2

InChI Key

JYNZDYKMYCJSEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC(=C2)C#N)CO

Origin of Product

United States

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